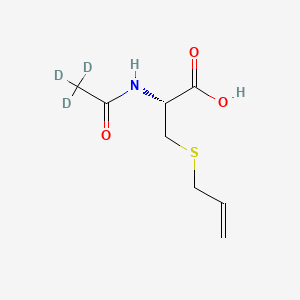
Desethylene Aripiprazole
Übersicht
Beschreibung
Desethylene Aripiprazole is a compound with the molecular formula C21H25Cl2N3O2 . It is also known by its CAS number 1216394-63-6 . The molecular weight of this compound is 422.3 g/mol .
Molecular Structure Analysis
This compound has a complex molecular structure. Its IUPAC name is 7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one . The InChI and Canonical SMILES representations provide more details about its molecular structure .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 4.3, indicating its lipophilicity. It has 3 hydrogen bond donors and 4 hydrogen bond acceptors. It also has 10 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Potential Applications
Desethylene aripiprazole is a metabolite of aripiprazole, an atypical antipsychotic with a unique pharmacological profile, primarily acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at 5-HT2A receptors. This pharmacodynamic activity is believed to contribute to its clinical efficacy and tolerability in treating psychiatric disorders, such as schizophrenia and bipolar disorder, with a lower incidence of side effects commonly associated with other antipsychotics, such as extrapyramidal symptoms and metabolic disturbances. The unique mechanism of action of aripiprazole, including its metabolism to this compound, may offer insights into novel therapeutic applications beyond its current indications.
Potential in Substance Use Disorders
Emerging research suggests that the pharmacological action of aripiprazole and its metabolites, including this compound, may extend to the treatment of substance use disorders. The partial agonist activity at dopamine D2 receptors, a key pathway involved in addiction and reward processing, suggests a potential role in normalizing dopamine neurotransmission in substance dependence. Studies have highlighted aripiprazole's candidacy for treating various substance dependencies, including alcohol, cocaine, and nicotine use, indicating a broader therapeutic potential that may encompass this compound as part of the pharmacological intervention (Brunetti et al., 2012).
Therapeutic Role in Neurodevelopmental and Neurocognitive Disorders
In addition to its established use in mood and psychotic disorders, aripiprazole, and potentially its metabolites like this compound, have been explored for their effectiveness in neurodevelopmental and neurocognitive disorders. Notably, aripiprazole has been approved for the treatment of irritability and aggression in children and adolescents with autism spectrum disorder, underscoring its safety and efficacy in a pediatric population. The broad receptor profile of aripiprazole may contribute to its therapeutic effects in managing behavioral symptoms associated with autism, suggesting a possible area of application for its metabolites in similar conditions (Rizzo & Pavone, 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Desethylene Aripiprazole, a primary active metabolite of Aripiprazole , exhibits its therapeutic effects primarily through its interaction with dopamine D2 receptors and serotonin receptors . These receptors play a crucial role in regulating mood and behavior, making them key targets in the treatment of various psychiatric disorders .
Mode of Action
This compound acts as a partial agonist at dopamine D2 receptors . This means it binds to these receptors and stimulates them, but to a lesser degree than a full agonist would . It has a high affinity for D2 receptors but lower intrinsic activity at the D2 receptor than dopamine . This unique mechanism allows this compound to modulate dopamine levels in key brain pathways .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4 . Genetic polymorphisms in these enzymes can significantly influence the drug’s pharmacokinetics, potentially affecting its bioavailability and therapeutic efficacy .
Result of Action
The action of this compound results in modulated dopamine neurotransmission, which can help alleviate symptoms of conditions like schizophrenia . It can also cause side effects, some of which may be severe .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including the patient’s genetic makeup . For instance, individuals who are poor metabolizers of CYP2D6 may require a reduced dose of the drug . Furthermore, the drug’s action can be affected by the presence of other medications, the patient’s overall health status, and other individual-specific factors .
Eigenschaften
IUPAC Name |
7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N3O2/c22-17-4-3-5-18(21(17)23)25-12-11-24-10-1-2-13-28-16-8-6-15-7-9-20(27)26-19(15)14-16/h3-6,8,14,24-25H,1-2,7,9-13H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRMMVXVCMXLIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCNCCNC3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717926 | |
| Record name | 7-(4-{[2-(2,3-Dichloroanilino)ethyl]amino}butoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216394-63-6 | |
| Record name | Desethylene aripiprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216394636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(4-{[2-(2,3-Dichloroanilino)ethyl]amino}butoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESETHYLENE ARIPIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/002239IPE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B565249.png)




